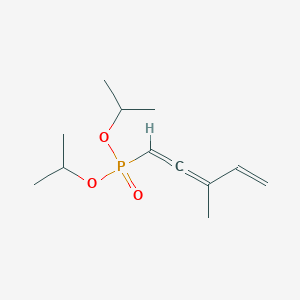
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is a chemical compound with a unique structure that includes a phosphonate group attached to a triene system
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate are not well-documented. it is likely that similar methods to those used in laboratory synthesis are employed, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate oxides.
Reduction: Reduction reactions can convert the triene system to more saturated hydrocarbons.
Substitution: The phosphonate group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonate oxides, while reduction could produce more saturated hydrocarbons.
Scientific Research Applications
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Medicine: Research into its medicinal properties is limited, but it could be explored for its potential as a pharmaceutical intermediate.
Industry: The compound may be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate exerts its effects is not well-understood. it is likely that the compound interacts with molecular targets through its phosphonate and triene groups, potentially affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl (3-methylpenta-1,2,4-trien-1-yl)phosphonate
- (Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane
Uniqueness
Dipropan-2-yl (3-methylpenta-1,2,4-trien-1-yl)phosphonate is unique due to its specific combination of a phosphonate group and a triene system. This structural feature distinguishes it from similar compounds and may confer unique reactivity and applications.
Properties
CAS No. |
72508-66-8 |
|---|---|
Molecular Formula |
C12H21O3P |
Molecular Weight |
244.27 g/mol |
InChI |
InChI=1S/C12H21O3P/c1-7-12(6)8-9-16(13,14-10(2)3)15-11(4)5/h7,9-11H,1H2,2-6H3 |
InChI Key |
AAPKXCBZLXDDEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OP(=O)(C=C=C(C)C=C)OC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Cyanobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14457877.png)
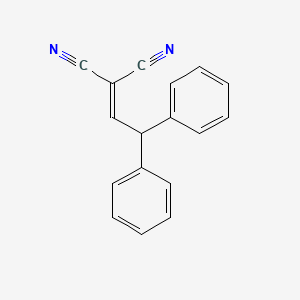
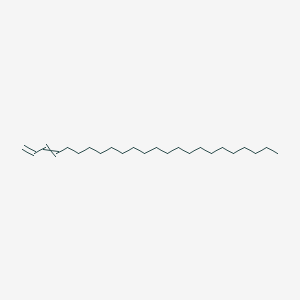
![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,3-diamine](/img/structure/B14457896.png)




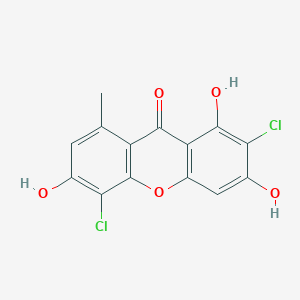
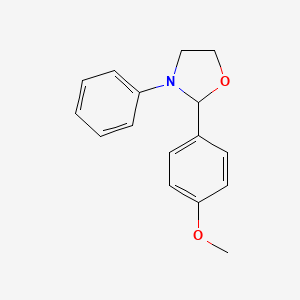

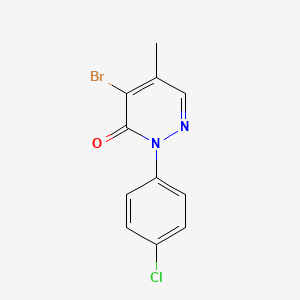
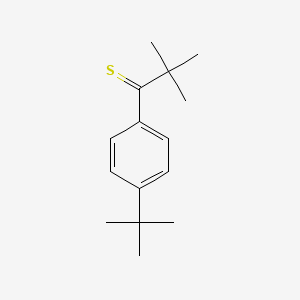
![N,N'-Bis[(3,5-di-tert-butyl-4-hydroxyphenyl)methyl]thiourea](/img/structure/B14457950.png)
